

# Malic Enzyme 1 as a therapeutic target in oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Malic Enzyme inhibitor ME1 |           |
| Cat. No.:            | B2598902                   | Get Quote |

An In-depth Technical Guide on Malic Enzyme 1 as a Therapeutic Target in Oncology

#### **Abstract**

Malic Enzyme 1 (ME1), a cytosolic NADP+-dependent enzyme, has emerged as a critical player in the metabolic reprogramming of cancer cells.[1][2][3][4] By catalyzing the oxidative decarboxylation of malate to pyruvate, ME1 links the tricarboxylic acid (TCA) cycle with glycolysis and provides a significant source of cytosolic NADPH.[1][5] This function is pivotal for cancer cells, as NADPH is essential for maintaining redox homeostasis, supporting macromolecular biosynthesis (such as lipids and cholesterol), and counteracting oxidative stress.[2][6] Elevated ME1 expression is observed in a multitude of cancers—including gastric, breast, and oral squamous cell carcinoma—and often correlates with poor patient prognosis and malignant phenotypes such as enhanced proliferation, invasion, and drug resistance.[7][8] [9][10] Consequently, ME1 is being actively investigated as a promising therapeutic target. Strategies to inhibit ME1, including small-molecule inhibitors and genetic knockdown, have shown potential in preclinical models by disrupting cancer cell metabolism, increasing oxidative stress, and ultimately suppressing tumor growth and metastasis.[6][7][11] This guide provides a comprehensive overview of ME1's role in oncology, summarizes key preclinical data, details relevant experimental protocols, and explores the therapeutic potential of targeting this key metabolic enzyme.

# The Role of Malic Enzyme 1 in Cancer Biology



ME1 is a multifunctional protein that sits at the crossroads of several key metabolic pathways, including glycolysis, the TCA cycle, glutamine metabolism, and lipogenesis.[1][9] In cancer, its roles are amplified to support the high metabolic demands of malignant cells.

# **Metabolic Reprogramming and NADPH Production**

Cancer cells exhibit profound metabolic alterations, often characterized by the Warburg effect—a preference for aerobic glycolysis.[2][3] ME1 contributes to this phenotype by converting malate to pyruvate, thus linking mitochondrial metabolism with cytosolic glycolysis.[1][2] More critically, the reaction catalyzed by ME1 is a primary source of cytosolic NADPH, rivaling the pentose phosphate pathway (PPP).[1][6] This NADPH is indispensable for:

- Redox Homeostasis: Cancer cells experience high levels of reactive oxygen species (ROS)
  due to their accelerated metabolism. NADPH is the principal reducing equivalent used by the
  glutathione and thioredoxin antioxidant systems to neutralize ROS, thereby preventing
  oxidative damage and apoptosis.[1][2][3]
- Biosynthesis: The high proliferation rate of tumor cells requires the synthesis of fatty acids and cholesterol for new membranes. NADPH is an essential cofactor for enzymes in these biosynthetic pathways, such as fatty acid synthase (FASN).[2][5]

ME1, along with other NADPH-producing enzymes like glucose-6-phosphate dehydrogenase (G6PD) and isocitrate dehydrogenase 1 (IDH1), forms a collaborative network to maintain a robust cytosolic NADPH pool, which is crucial for tumor cell survival and growth.[1][2][12]

## **Promotion of Malignant Phenotypes**

Elevated ME1 activity is not just a metabolic adaptation but an active driver of cancer progression.

Epithelial-Mesenchymal Transition (EMT) and Metastasis: ME1 promotes EMT, a process
where epithelial cells acquire mesenchymal characteristics, enhancing their motility and
invasiveness.[1][9][12] Knockdown of ME1 has been shown to revert EMT, decrease cell
migration, and suppress metastasis in various cancer models, including gastric and oral
cancers.[7][9]



- Cancer Stemness: ME1 contributes to the maintenance of cancer stem cells (CSCs) by supporting their unique metabolic requirements and maintaining a reduced intracellular environment, which suppresses cell death pathways.[1][12]
- Hypoxia and HIF1α: Under hypoxic conditions, a common feature of the tumor microenvironment, ME1 expression is often promoted by Hypoxia-Inducible Factor 1-alpha (HIF1α).[1][12] This upregulation helps cancer cells adapt and survive in low-oxygen environments.

# **ME1** as a Therapeutic Target

The profound dependency of many cancers on ME1 for metabolic adaptation and survival makes it an attractive therapeutic target.[6][10] The primary strategy involves inhibiting ME1's enzymatic activity to disrupt the cellular supply of NADPH and pyruvate.

# **Synthetic Lethality**

A particularly promising therapeutic strategy involves the concept of synthetic lethality. In a significant subset of pancreatic (~20%) and gastrointestinal (>6%) cancers, the gene for the tumor suppressor SMAD4 is deleted.[11] This deletion often includes the co-deletion of the nearby mitochondrial malic enzyme 2 (ME2) gene.[7][11] Since ME1 and ME2 have functionally redundant roles in metabolism, cells lacking ME2 become highly dependent on ME1 for survival.[11] Targeting ME1 in these ME2-null cancer cells leads to profound growth inhibition, demonstrating a synthetic lethal interaction.[11] This approach offers a potential therapeutic window, as ME1 inhibition would selectively kill cancer cells with ME2 co-deletion while having minimal effects on normal tissues where ME2 is present.

# Key Signaling Pathways and Cellular Processes Involving ME1

ME1 is integrated into a complex network of metabolic and signaling pathways that collectively support oncogenesis. The enzyme's primary role is to supply key metabolites—pyruvate and NADPH—that fuel downstream processes critical for cancer cell survival and proliferation.





 $ME1\ integrates\ mitochondrial\ metabolism\ with\ cytosolic\ pathways\ to\ fuel\ cancer\ growth.$ 

Click to download full resolution via product page

Caption: ME1's central role in cancer cell metabolism.



# **Preclinical Data on ME1 Inhibition**

The therapeutic potential of targeting ME1 is supported by a growing body of preclinical evidence. Studies have utilized both genetic suppression (siRNA/shRNA) and small-molecule inhibitors to probe the effects of ME1 loss-of-function in cancer models.



| Therapeutic<br>Strategy                 | Cancer Type/Model                             | Key Findings &<br>Quantitative Data                                                                                                                                                                                                    | Reference |
|-----------------------------------------|-----------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Small-Molecule<br>Inhibitor (AS1134900) | Pancreatic Ductal<br>Adenocarcinoma<br>(PDAC) | Allosteric inhibitor with high specificity for ME1 over ME2. IC50 = 0.73 µM. Induces profound growth inhibition in ME2-null pancreatic cancer cells and xenograft tumors.                                                              | [11]      |
| siRNA Knockdown                         | Gastric Cancer                                | ME1 knockdown depleted NADPH, increased ROS levels, and induced apoptosis under glucose starvation. Intratumoral injection of ME1 siRNA significantly suppressed tumor growth in cell line and patient-derived xenograft (PDX) models. | [7][13]   |



| shRNA Knockdown        | Nasopharyngeal<br>Carcinoma (CNE-2<br>cells) | ME1 repression led to reduced cell proliferation, migration, and invasion. It also caused a decrease in the NADPH/NADP+ ratio, reduced levels of glutathione (GSH), and increased intracellular ROS.                                      | [2][14] |
|------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
| Lanthanide (Inhibitor) | Oral Squamous Cell<br>Carcinoma (OSCC)       | Lanthanide, an ME1 inactivator, inhibited cell proliferation and motility, suppressed EMT, and shifted metabolism from glycolysis to oxidative phosphorylation. In a mouse model, it suppressed tumor growth and increased survival time. | [9]     |
| siRNA Knockdown        | Breast Cancer                                | ME1 knockdown significantly suppressed the growth of breast cancer cells and influenced their migration ability.                                                                                                                          | [8]     |

# **Experimental Protocols**

Evaluating ME1 as a therapeutic target involves a series of established biochemical and cell-based assays. Below are methodologies for key experiments frequently cited in the literature.



## **ME1 Enzymatic Activity Assay**

This assay measures the rate of NADPH production, which is directly proportional to ME1 activity.

- Principle: The enzymatic activity of ME1 is determined by monitoring the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH during the oxidative decarboxylation of malate.
- Methodology:
  - Cell Lysate Preparation: Collect cells and resuspend them in an appropriate lysis buffer (e.g., 20 mmol/L Tris-HCl, 150 mmol/L NaCl, 1% Triton X-100, supplemented with protease inhibitors). Incubate on ice and then centrifuge to collect the supernatant containing the total cell extract.[14][15]
  - Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA protein assay to ensure equal loading.[14]
  - Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), MnCl2 (1 mM), and NADP+ (0.5 mM).[15]
  - Initiation and Measurement: Add 150 µg of protein lysate to the reaction mixture. Initiate
    the reaction by adding the substrate, L-malate (10 mM).[15] Immediately begin monitoring
    the increase in absorbance at 340 nm at regular intervals (e.g., every minute for 15-20
    minutes) using a spectrophotometer or plate reader.[14][15]
  - Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve).
     Normalize the activity to the total protein content to determine the specific activity.[14]
- Coupled Assay for High-Throughput Screening (HTS): For screening inhibitors, a diaphorase/resazurin-coupled assay is often used. ME1 produces NADPH, which is then used by diaphorase to convert the non-fluorescent resazurin into the highly fluorescent resorufin. The fluorescent signal is measured to determine ME1 activity.[11][16][17]

## Cellular NADPH/NADP+ Ratio Quantification



 Principle: Commercial kits are available to measure the intracellular levels of NADPH and NADP+. The assay typically involves the enzymatic cycling of NADPH, where a developer solution reacts with NADPH to produce a colorimetric or fluorescent product.

#### · Methodology:

- Prepare cell extracts according to the kit manufacturer's protocol, which usually involves specific extraction buffers to stabilize the nucleotide pools.
- Separate the samples into two sets: one for measuring total NADP+/NADPH and another for selectively measuring NADPH after decomposing NADP+.
- Add a cycling enzyme mix and developer solution.
- Incubate to allow for color/fluorescence development.
- Measure the absorbance or fluorescence and calculate the concentrations of NADPH and NADP+ based on a standard curve. The ratio is then determined.

#### siRNA-Mediated Gene Knockdown

- Principle: Small interfering RNAs (siRNAs) are used to specifically target and degrade ME1 mRNA, leading to a transient reduction in ME1 protein expression.
- Methodology:
  - siRNA Design: Use validated siRNA sequences targeting the human ME1 gene. A nontargeting or scrambled siRNA is used as a negative control.
  - Transfection: Culture cancer cells to an appropriate confluency (e.g., 50-70%). Transfect
    the cells with the ME1-specific siRNA or control siRNA using a lipid-based transfection
    reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
  - Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
  - Validation: Validate the knockdown efficiency by measuring ME1 mRNA levels (using qRT-PCR) and protein levels (using Western Blot).



 Functional Assays: Following validation, perform functional assays (e.g., cell viability, migration, ROS measurement) to assess the phenotypic consequences of ME1 depletion.

# **Experimental Workflow for ME1 Inhibitor Evaluation**

The development and validation of a novel ME1 inhibitor follows a structured preclinical workflow, progressing from initial biochemical screening to in vivo efficacy studies.





A typical preclinical workflow for developing an ME1 inhibitor.

Click to download full resolution via product page

Caption: Preclinical development workflow for an ME1 inhibitor.



### **Conclusion and Future Directions**

Malic Enzyme 1 has been unequivocally established as a key enzyme supporting the malignant phenotype of various cancers through its central role in metabolic reprogramming, NADPH production, and redox control.[1][12] Its overexpression is a frequent event in tumors and a strong indicator of poor prognosis, solidifying its position as a high-value therapeutic target.[8] [9][10] The synthetic lethal relationship between ME1 and ME2 deletion in certain gastrointestinal cancers provides a clear and compelling strategy for targeted therapy.[11]

#### Future efforts should focus on:

- Development of Potent and Selective Inhibitors: While initial inhibitors have been identified, there is a need for more drug-like compounds with improved potency, selectivity, and pharmacokinetic properties suitable for clinical development.[6][16]
- Biomarker Identification: Identifying robust biomarkers, such as ME2 expression status, will be crucial for patient stratification in future clinical trials of ME1 inhibitors.[11]
- Combination Therapies: Exploring the synergistic potential of ME1 inhibitors with other
  therapies, such as standard chemotherapy, radiation, or drugs targeting other metabolic
  pathways (e.g., glycolysis or the PPP), could lead to more effective treatment regimens.[2][3]
  The observation that ME1 knockout can enhance CD8+ T cell infiltration suggests a potential
  synergy with immunotherapy.[11]

In conclusion, targeting ME1 represents a promising therapeutic avenue that exploits the unique metabolic dependencies of cancer cells. Continued research in this area holds the potential to deliver novel and effective treatments for a range of difficult-to-treat malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 2. Malic Enzyme 1 (ME1) in the Biology of Cancer: It's not Just Intermediary Metabolism -PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Malic enzyme 1 (ME1) in the biology of cancer: it is not just intermediary metabolism -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. jsmcentral.org [jsmcentral.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overexpression of malic enzyme is involved in breast cancer growth and is correlated with poor prognosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of cytosolic malic enzyme (ME1) is associated with disease progression in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significance of Malic Enzyme 1 in Cancer: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 12. Significance of Malic Enzyme 1 in Cancer: A Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ME1 Regulates NADPH Homeostasis to Promote Gastric Cancer Growth and Metastasis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Repressing malic enzyme 1 redirects glucose metabolism, unbalances the redox state, and attenuates migratory and invasive abilities in nasopharyngeal carcinoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Malic Enzyme 1 as a therapeutic target in oncology].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2598902#malic-enzyme-1-as-a-therapeutic-target-in-oncology]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com